N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941930-13-8
VCID: VC6754143
InChI: InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25)
SMILES: CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

CAS No.: 941930-13-8

Cat. No.: VC6754143

Molecular Formula: C20H18ClN3O3

Molecular Weight: 383.83

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 941930-13-8

Specification

CAS No. 941930-13-8
Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
IUPAC Name N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25)
Standard InChI Key ZQDJKXQTZUBLCL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, delineates its core structure:

  • Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 3 with a 4-ethoxyphenyl group.

  • Acetamide linker: A -CH₂-C(=O)-NH- group bridging the pyridazine’s N1 and the 2-chlorophenyl substituent.

  • Substituents:

    • 4-Ethoxyphenyl: A phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position.

    • 2-Chlorophenyl: A chlorinated phenyl ring at the amide nitrogen.

Key bond lengths and angles can be inferred from crystallographic data of structurally similar pyridazine derivatives. For example, in 2-[4-(2-chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide, the pyridazine ring exhibits planarity with C-N bond lengths of 1.33–1.37 Å and C-O carbonyl bonds of 1.23 Å . The ethoxy group’s rotational freedom may influence conformational stability, while the chloro substituent’s electronegativity could modulate electronic interactions.

Table 1: Molecular Descriptors

PropertyValue
CAS No.941930-13-8
Molecular FormulaC₂₀H₁₈ClN₃O₃
Molecular Weight383.83 g/mol
IUPAC NameN-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
XLogP3~3.2 (estimated)
Hydrogen Bond Donors2 (amide NH, pyridazine NH)
Hydrogen Bond Acceptors5 (amide O, pyridazine O, ethoxy O)

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely follows a multi-step protocol analogous to related pyridazine derivatives:

  • Pyridazine Ring Formation:

    • Condensation of a 1,4-diketone (e.g., 4-ethoxyphenylglyoxal) with hydrazine derivatives to form the dihydropyridazine core.

    • Cyclization under acidic or basic conditions, as demonstrated in the synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide.

  • Acetamide Introduction:

    • Alkylation of the pyridazine’s N1 position with chloroacetamide precursors.

    • Coupling reactions, such as nucleophilic acyl substitution between 2-chloro-N-(2-chlorophenyl)acetamide and the pyridazine intermediate.

  • Functionalization:

    • Etherification to introduce the 4-ethoxyphenyl group, potentially via Ullmann coupling or nucleophilic aromatic substitution.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1Hydrazine hydrate, ethanol, refluxCyclization to dihydropyridazine
2K₂CO₃, DMF, 80°CN-alkylation
3CuI, phenanthroline, K₃PO₄, toluene, 110°CEthoxy group introduction

Physicochemical and Spectral Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 3.95–4.05 ppm, quartet), pyridazine ring protons (δ 6.50–7.80 ppm), and amide NH (δ 10.2–10.5 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), pyridazine C=O (δ 160–165 ppm), and aromatic carbons (δ 110–150 ppm).

  • Mass Spectrometry:

    • ESI-MS likely shows a molecular ion peak at m/z 383.83 (M+H)⁺, with fragmentation patterns corresponding to loss of the ethoxy group (-45 Da) and chlorophenyl moiety (-111 Da).

Solubility and Stability

  • Solubility: Poor aqueous solubility (estimated logP ~3.2) due to hydrophobic aryl groups. Soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the amide and ethoxy groups.

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Pyridazine derivatives exhibit diverse bioactivities, including:

  • Anti-inflammatory Action: Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, as seen in compounds with substituted aryl groups.

  • Antimicrobial Activity: Disruption of microbial cell membranes via hydrophobic interactions, enhanced by the chlorophenyl moiety.

  • Kinase Inhibition: Potential ATP-binding site competition in kinases due to the planar pyridazine core .

The 4-ethoxyphenyl group may enhance blood-brain barrier penetration, while the chloro substituent could improve target binding affinity through halogen bonding .

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